N'-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide
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Overview
Description
This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and octanehydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the dimethoxyphenyl group can interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]octanehydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]octanehydrazide
Uniqueness
The presence of methoxy groups at the 2 and 3 positions of the phenyl ring imparts distinct electronic and steric properties, making it a valuable compound for various research purposes .
Properties
Molecular Formula |
C17H26N2O3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O3/c1-4-5-6-7-8-12-16(20)19-18-13-14-10-9-11-15(21-2)17(14)22-3/h9-11,13H,4-8,12H2,1-3H3,(H,19,20)/b18-13+ |
InChI Key |
CFAJZYQCXFTFOU-QGOAFFKASA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)OC |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
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